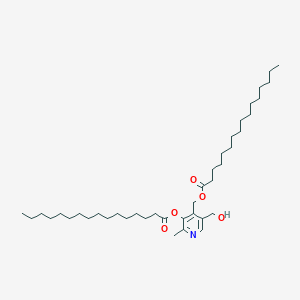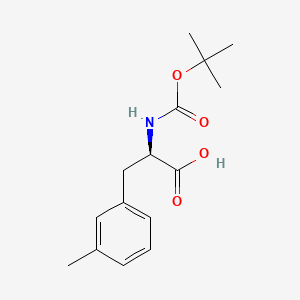
Pyridoxine 3,4-Dipalmitate
Overview
Description
Pyridoxine 3,4-Dipalmitate is a derivative of pyridoxine, commonly known as vitamin B6. This compound is formed by esterifying pyridoxine with palmitic acid, resulting in a fat-soluble, heat- and light-stable molecule. This compound is primarily used in cosmetic formulations due to its stability and beneficial effects on the skin .
Mechanism of Action
Target of Action
Pyridoxine 3,4-Dipalmitate is a derivative of Pyridoxine (Vitamin B6), which is an essential nutrient required for normal functioning of many biological systems within the body . The primary targets of Pyridoxine are the enzymes involved in the metabolism of proteins, carbohydrates, and fats . It also aids in the release of liver and muscle-stored glycogen .
Mode of Action
Pyridoxine is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . This compound, as a derivative of Pyridoxine, is expected to have a similar mode of action.
Biochemical Pathways
Pyridoxine, and by extension this compound, is involved in a wide range of biochemical reactions. These include the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .
Pharmacokinetics
Pyridoxine is well absorbed and metabolized in the liver to its active forms . It is then excreted in the urine as metabolites .
Result of Action
The action of this compound at a molecular and cellular level would be expected to mirror that of Pyridoxine. This includes aiding in the synthesis of critical biomolecules and neurotransmitters, contributing to the normal functioning of many biological systems .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, a patented formulation contains this compound along with lemon grass (active ingredient) to activate the cell and to provide protection against UV .
Biochemical Analysis
Biochemical Properties
Pyridoxine 3,4-Dipalmitate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the ATP-dependent pyridoxal kinase (PDXK) pathway, which phosphorylates the 50-alcohol group of Pyridoxine to produce Pyridoxine-5-phosphate .
Cellular Effects
This compound influences cell function in several ways. It has been found to activate cells and provide protection against UV radiation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in enzyme inhibition or activation, contributing to its diverse biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is known for its heat and light stability , making it suitable for long-term studies
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, influencing metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridoxine 3,4-Dipalmitate can be synthesized through the esterification of pyridoxine with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product in high purity .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous purification systems to ensure consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Pyridoxine 3,4-Dipalmitate primarily undergoes hydrolysis reactions, where the ester bonds are cleaved to release free pyridoxine and palmitic acid. This hydrolysis can be catalyzed by enzymes or acidic/basic conditions .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using lipases or chemical hydrolysis using dilute acids or bases.
Oxidation and Reduction: this compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions.
Major Products Formed: The primary products of hydrolysis are pyridoxine and palmitic acid. These products retain the biological activity of the original compound .
Scientific Research Applications
Pyridoxine 3,4-Dipalmitate has a wide range of applications in scientific research:
Cosmetic Industry: Used as an antistatic agent and hair conditioning agent in various cosmetic formulations
Medical Research: Investigated for its potential in treating skin conditions such as acne and seborrheic dermatitis due to its stability and skin permeability.
Biological Studies: Studied for its role in enhancing the stability and bioavailability of pyridoxine in biological systems.
Comparison with Similar Compounds
- Pyridoxine 3,4-Dibutyrate
- Pyridoxine 3,4-Dioctanoate
- Pyridoxine 3,4-Dilaurate
Comparison: Pyridoxine 3,4-Dipalmitate stands out due to its higher fat solubility and stability compared to other pyridoxine esters. This makes it particularly suitable for use in cosmetic and medical applications where stability and skin permeability are crucial .
Properties
IUPAC Name |
[3-hexadecanoyloxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H71NO5/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-38(43)45-34-37-36(33-42)32-41-35(3)40(37)46-39(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32,42H,4-31,33-34H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJVTEPEYIYVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=C(C(=NC=C1CO)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H71NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436357 | |
| Record name | Pyridoxine 4,5-dipalmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
992-42-7 | |
| Record name | Pyridoxine 4,5-dipalmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the absorption of Pyridoxine 3,4-Dipalmitate poor when administered as a suspension, and how can this be improved?
A1: this compound (PIN-DP) exhibits poor water solubility, significantly hindering its absorption in the gastrointestinal tract when administered as a suspension []. The study demonstrated that administering PIN-DP as a solubilized solution using Tween 80 dramatically enhances its absorption in humans []. This improvement can be attributed to the increased solubility of PIN-DP in the presence of Tween 80, facilitating its uptake in the digestive system.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















